Apoptosis inducer 5d

Antiproliferative activity Pyrazole regioisomers Cancer cytotoxicity screening

Apoptosis inducer 5d, chemically designated as 3-[1-(4-bromophenyl)-5-phenyl-1H-pyrazol-3-yl]pyridine (C₂₀H₁₄BrN₃, MW 376.2 g/mol), is a synthetic 1,3,5-trisubstituted pyrazole derivative. The compound was identified through regioselective synthesis and screened across a panel of human cancer cell lines, where it demonstrated the highest cytotoxic potency within its congeneric series.

Molecular Formula C20H14BrN3
Molecular Weight 376.2 g/mol
CAS No. 60925-00-0
Cat. No. B1667560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApoptosis inducer 5d
CAS60925-00-0
SynonymsApoptosis inducer 5d
Molecular FormulaC20H14BrN3
Molecular Weight376.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)Br)C4=CN=CC=C4
InChIInChI=1S/C20H14BrN3/c21-17-8-10-18(11-9-17)24-20(15-5-2-1-3-6-15)13-19(23-24)16-7-4-12-22-14-16/h1-14H
InChIKeyTZHWETVMXQTIER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Apoptosis Inducer 5d (CAS 60925-00-0): A Trisubstituted Pyrazole with Confirmed In Vitro and In Vivo Anticancer Activity


Apoptosis inducer 5d, chemically designated as 3-[1-(4-bromophenyl)-5-phenyl-1H-pyrazol-3-yl]pyridine (C₂₀H₁₄BrN₃, MW 376.2 g/mol), is a synthetic 1,3,5-trisubstituted pyrazole derivative [1]. The compound was identified through regioselective synthesis and screened across a panel of human cancer cell lines, where it demonstrated the highest cytotoxic potency within its congeneric series [1]. Beyond in vitro antiproliferative activity, compound 5d has been characterized as an estrogen receptor-α (ER-α) antagonist and validated in a 7,12-dimethylbenzanthracene (DMBA)-induced mammary tumor model in Sprague–Dawley rats, establishing a translational data package that distinguishes it from pyrazole analogs lacking in vivo proof-of-concept [2].

Why Generic Pyrazole Substitution Cannot Replace Apoptosis Inducer 5d (60925-00-0) in Targeted Research Applications


Within the 1-aryl-3,5-bis(het)aryl pyrazole chemotype, minor structural perturbations produce large differences in cytotoxic potency and target engagement. The regioisomeric pair 5d and 4d differ only in the spatial orientation of substituents around the central pyrazole ring, yet 5d exhibits 2- to 3-fold lower IC₅₀ values across all cancer cell lines tested (MCF-7, T47D, K562, MOLT4) [1]. Substitution of the N-(4-bromophenyl) group or the 3-pyridyl moiety with other aryl systems in compounds 5a–5c and 5e resulted in IC₅₀ values exceeding 50 µM or total loss of activity [1]. Furthermore, only 5d has been advanced to in vivo evaluation and demonstrated dual ER-α antagonism and tumor growth inhibition in a DMBA-rat model—a pharmacological profile not reproduced by its closest congeners 4d or 5a–e [2]. These structure–activity constraints mean that generic sourcing of an unqualified “apoptosis inducer” or an arbitrary pyrazole derivative will fail to recapitulate the specific potency, selectivity, and mechanistic duality documented for this compound.

Apoptosis Inducer 5d (60925-00-0): Quantitative Head-to-Head Evidence for Differentiated Selection


2.1-Fold to 3.4-Fold Greater Cytotoxic Potency Than Regioisomer 4d Across Four Cancer Cell Lines

In a direct head-to-head comparison within the same study, compound 5d consistently outperformed its regioisomer 4d across all four human cancer cell lines evaluated. The IC₅₀ advantage ranges from 1.36-fold (T47D) to 3.40-fold (MOLT4), confirming that the specific 1-(4-bromophenyl)-3-(pyridin-3-yl)-5-phenyl substitution pattern is critical for maximal cytotoxicity [1].

Antiproliferative activity Pyrazole regioisomers Cancer cytotoxicity screening

Selectivity Window of ≥2-Fold for Cancer Cells Over Normal Human Kidney (HEK 293T) and Murine Fibroblast (MEF) Cells

Compound 5d exhibited IC₅₀ values of 50 µM and >100 µM against non-cancerous HEK 293T and MEF cells, respectively, compared to 25.4 µM in MCF-7 breast cancer cells, yielding a selectivity index of approximately 2.0 (HEK 293T) and >3.9 (MEF). In contrast, the clinical standard paclitaxel, while far more potent (IC₅₀ = 0.0096 µM in MCF-7), is also highly toxic to normal proliferating cells and lacks a selectivity window in this assay panel [1]. Other series members (4a–e, 5a–c, 5e) were not tested on normal lines, leaving 5d as the only compound with documented differential cytotoxicity [1].

Cancer selectivity Therapeutic window Normal cell cytotoxicity

Apoptosis Induction Confirmed by Five Orthogonal Assays—Annexin V, JC-1, DNA Fragmentation, Hoechst, and Western Blot

Unlike series members 4a–e and 5a–c/5e, which showed weak or negligible cell-killing effects, compound 5d was subjected to a comprehensive mechanistic panel and demonstrated dose-dependent apoptosis in both MCF-7 and K562 cells. Annexin V-FITC/PI dual staining confirmed phosphatidylserine externalization; JC-1 assay revealed loss of mitochondrial membrane potential; DNA fragmentation and Hoechst 33342 staining showed chromatin condensation and nuclear disintegration; and Western blot analysis detected activation of pro-apoptotic markers [1]. No other compound in the 10-member library was validated across this full suite of apoptosis assays, making 5d the only mechanistically credentialed apoptosis inducer in the series [1].

Apoptosis mechanism Mitochondrial membrane potential Caspase-dependent cell death

In Vivo Tumor Growth Inhibition in DMBA-Induced Rat Mammary Carcinoma Model via ER-α Antagonism

Compound 5d is the only member of the 1-aryl-3,5-bis(het)aryl pyrazole library to have been advanced into an in vivo carcinogen-induced tumor model. In Sprague–Dawley rats bearing DMBA-induced mammary tumors, treatment with 5d resulted in significant reduction of tumor growth, accompanied by downregulation of estrogen receptor-α (ER-α) expression as demonstrated by immunohistochemistry and quantitative RT-PCR [1]. Molecular docking studies independently predicted that 5d occupies the ligand-binding domain of ER-α, providing a structural rationale for its antagonistic activity [1]. Neither regioisomer 4d nor any other series compound has been evaluated in vivo, and no pyrazole apoptosis inducer with this specific trisubstitution pattern has reported ER-α antagonism and in vivo efficacy in a single data package [1].

In vivo efficacy ER-α antagonist DMBA mammary tumor model

Defined Mechanism of Action—Dual Apoptosis Activation and ER-α Signaling Disruption—Not Replicated by Standard Cytotoxics

Standard chemotherapeutic agents used as comparators in the source study—paclitaxel (tubulin stabilizer) and doxorubicin (topoisomerase II inhibitor)—achieve cytotoxicity through mechanisms that do not engage ER-α signaling. Paclitaxel displayed an MCF-7 IC₅₀ of 0.0096 µM, approximately 2,600-fold more potent than 5d (25.4 µM), but operates via microtubule stabilization without affecting ER-α expression [1][2]. In contrast, 5d combines moderate cytotoxic potency with ER-α downregulation, a dual mechanism particularly relevant for ER-α-positive breast cancer models where hormone signaling drives proliferation and chemoresistance [2]. This mechanistic differentiation positions 5d as a pathway-selective probe rather than a general cytotoxic, filling a gap between highly potent but non-selective chemotherapeutics and pure anti-estrogens like tamoxifen.

ER-α signaling Apoptosis mechanism Differentiated pharmacology

Apoptosis Inducer 5d (60925-00-0): High-Impact Research and Preclinical Application Scenarios


ER-α-Positive Breast Cancer Mechanistic Studies Requiring Dual Apoptosis/Endocrine Pharmacology

In ER-α-positive breast cancer cell lines (MCF-7, T47D), compound 5d provides a single-agent tool to simultaneously study mitochondrial apoptosis pathways and estrogen receptor signaling disruption. With IC₅₀ values of 25.4 µM (MCF-7) and 36.1 µM (T47D) [1], and confirmed ER-α downregulation via IHC and qRT-PCR in vivo [2], 5d enables experiments that probe crosstalk between apoptotic machinery and hormone signaling—an experimental design not achievable with tamoxifen (pure antagonist, weak apoptosis) or paclitaxel (potent cytotoxin, no ER-α modulation).

Lead Optimization Campaigns Using 5d as a Benchmark Pyrazole Scaffold with Selectivity Data

Medicinal chemistry teams developing next-generation pyrazole-based anticancer agents can use 5d as a reference standard for both potency and selectivity benchmarking. The documented selectivity index of ~2.0–3.9 (cancer vs. normal HEK 293T and MEF cells) [1] establishes a baseline against which new analogs can be compared. The full structure–activity relationship dataset for compounds 4a–e and 5a–e, with 5d as the most potent member [1], provides a data-rich starting point for scaffold hopping, substitution optimization, and pharmacophore modeling.

In Vivo DMBA-Mammary Tumor Model Studies Requiring a Validated ER-α Antagonist Chemical Probe

Investigators employing the DMBA-induced mammary tumor model in Sprague–Dawley rats can deploy 5d as a positive control or test article with pre-existing in vivo validation. The compound has demonstrated significant tumor growth reduction in this exact model, with concomitant ER-α downregulation confirmed at both the protein (IHC) and mRNA (qRT-PCR) levels [2]. This eliminates the need for de novo in vivo characterization and provides a reproducible experimental framework for combination studies or comparative efficacy assessments.

Apoptosis Pathway Dissection Using a Multi-Assay-Validated Chemical Inducer

For cell biology groups studying the mitochondrial (intrinsic) apoptosis pathway, 5d offers a tool compound verified across five independent assays: Annexin V-FITC externalization, JC-1 mitochondrial membrane potential loss, DNA fragmentation laddering, Hoechst chromatin condensation, and Western blot detection of apoptotic markers [1]. This multi-assay credentialing surpasses the typical single-assay (e.g., MTT-only) characterization of most commercial apoptosis inducers, reducing experimental ambiguity when attributing phenotypic effects specifically to apoptosis induction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Apoptosis inducer 5d

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.